molecular formula C2HClN2O2S2 B1321591 1,3,4-Thiadiazole-2-sulfonyl chloride CAS No. 362521-36-6

1,3,4-Thiadiazole-2-sulfonyl chloride

Cat. No. B1321591
M. Wt: 184.6 g/mol
InChI Key: CIIBBRJFKALYAK-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole-2-sulfonyl chloride is a derivative of the 1,3,4-thiadiazole family, which is a class of heterocyclic compounds containing a ring with two nitrogen and three carbon atoms. The sulfonyl chloride group attached to this ring structure makes it a key intermediate for further chemical modifications and synthesis of various sulfonamide compounds, which are known for their wide range of applications in medicinal chemistry and as inhibitors of carbonic anhydrase .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives can be achieved through various methods. One approach involves the use of polymer sulfonyl hydrazide resin and a "catch and release" strategy to synthesize 1,2,3-thiadiazoles, which are closely related to 1,3,4-thiadiazoles . Another method includes the solvent-base-controlled, transition metal-free synthesis from 2-cyanothioacetamides and sulfonyl azides under diazo transfer conditions . Additionally, a tandem synthesis approach has been used to create structurally diverse 1,2,3-thiadiazoles from dichloroisothiazol-5-ketones and hydrazines under oxidant- and sulfur-free conditions .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives has been studied using X-ray crystallography. The sulfonyl group is found to interact strongly with the thiadiazole ring, often resulting in a distorted arrangement around the sulfur atom . The crystal structure of a related compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, reveals the presence of S≡O close contact and through-conjugation, which are significant for the stability and reactivity of the molecule .

Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives undergo various chemical reactions, including the Cornforth rearrangement, which can be catalyzed by acids and leads to the formation of 1,2,3-triazoles . The sulfonyl chloride group in these compounds is highly reactive and can be used to introduce various substituents through nucleophilic attack, as demonstrated in the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by the substituents attached to the thiadiazole ring. For instance, the introduction of tert-butyl and sulfonyl chloride groups leads to strong interactions within the molecule, affecting bond lengths and angles . The thermal analysis of these compounds indicates that they degrade at temperatures higher than their melting points, and their FTIR spectra provide insights into the NH…N hydrogen bonding present in the sulfonamides .

Scientific Research Applications

Synthesis and Antiviral Activity

1,3,4-Thiadiazole-2-sulfonyl chloride derivatives have been synthesized and tested for their antiviral activities. For instance, Chen et al. (2010) synthesized derivatives with certain anti-tobacco mosaic virus activity, highlighting their potential in combating viral infections (Chen et al., 2010).

Preparation of Oxadiazoles and Thiadiazole Analogues

Baxendale et al. (2005) demonstrated the use of 1,3,4-thiadiazole-2-sulfonyl chloride in the preparation of a library of oxadiazoles and thiadiazole analogues. This showcases its utility in the synthesis of diverse chemical compounds (Baxendale et al., 2005).

Anti-HIV Agents

The compound has been used in the synthesis of chiral 1,3,4-thiadiazole-based bis-sulfonamides and tri-sulfonamide analogues, which were evaluated for their anti-HIV properties, indicating their potential as antiviral agents (Shafique et al., 2018).

Parallel Synthesis Strategy

Hu et al. (1999) utilized 1,3,4-thiadiazole-2-sulfonyl chloride in a "catch and release" synthesis strategy for the parallel synthesis of thiadiazoles, showing its application in advanced synthetic methodologies (Hu et al., 1999).

Anticonvulsant Activity

The compound is also used in synthesizing 1,3,4-thiadiazole derivatives with significant anticonvulsant activity, as demonstrated by Harish et al. (2014), who synthesized 2,5-disubstituted derivatives that showed potent anticonvulsant effects (Harish et al., 2014).

Designing Anticancer Agents

Abas et al. (2021) reported the use of 1,3,4-thiadiazole-2-sulfonyl chloride in designing novel anticancer sulfonamide-based derivatives as potential carbonic anhydrase inhibitors, indicating its relevance in anticancer drug design (Abas et al., 2021).

Antimicrobial and Antifungal Action

Sych et al. (2019) extended the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including those derived from 1,3,4-thiadiazole-2-sulfonyl chloride, showing significant antimicrobial and antifungal activities (Sych et al., 2019).

Future Directions

1,3,4-Thiadiazole derivatives have shown potential in various areas, including as antibacterial agents . Future research could focus on further exploring these properties and developing new derivatives with enhanced activity .

properties

IUPAC Name

1,3,4-thiadiazole-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HClN2O2S2/c3-9(6,7)2-5-4-1-8-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIBBRJFKALYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50615042
Record name 1,3,4-Thiadiazole-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4-Thiadiazole-2-sulfonyl chloride

CAS RN

362521-36-6
Record name 1,3,4-Thiadiazole-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
Z Chen, W Xu, K Liu, S Yang, H Fan, PS Bhadury… - Molecules, 2010 - mdpi.com
Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six-steps. Esterification of 4-…
Number of citations: 166 www.mdpi.com
S Talath, AK Gadad - European journal of medicinal chemistry, 2006 - Elsevier
In the present study, a series of 7-[4-(5-amino-1,3,4 thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolonic derivatives VIIa–d were synthesized in good yields and characterized by IR, 1 …
Number of citations: 161 www.sciencedirect.com
GE Cami, MC Ramírez de Arellano… - Anales de la …, 2006 - SciELO Argentina
CAMI, GE; RAMIREZ DE ARELLANO, M. del C.; FUSTERO, S. y PEDREGOSA, JC. Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(n-substituted)-sulfonamides …
Number of citations: 11 www.scielo.org.ar
JC Pedregosa, J Borrás, S Fustero… - … Section C: Crystal …, 1996 - scripts.iucr.org
The title compound, tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate, C7H10ClN3O4S2, is a 1,3,4-thiadiazole derivative related to sulfonamides. Bond lengths and angles …
Number of citations: 10 scripts.iucr.org
E Vedejs, S Lin, A Klapars, J Wang - Journal of the American …, 1996 - ACS Publications
Acid chlorides derived from N-acylamino acids undergo facile cyclization to the easily racemized oxazolinones. 1 Nitrogen protection using alkoxycarbonyl groups improves amino acid …
Number of citations: 85 pubs.acs.org
G Camí, J Server-Carrió, S Fustero… - … Section C: Crystal …, 2000 - scripts.iucr.org
The title compound, C26H32N4O6S2, is a heterocyclic sulfonamide which is a 1,3,4-thiadiazole derivative. Structural data for this compound are compared with those of related …
Number of citations: 10 scripts.iucr.org
JD Crane, LC Emeleus, D Harrison, PA Nilsson - Inorganica chimica acta, 2004 - Elsevier
The Schiff base, non-symmetrical, compartmental ligand N-[5-(2-{[2-hydroxy-3-methoxy-phenyl-methylidene]-amino}-phenyl-sulfamoyl)-[1,3,4]thiadiazol-2-yl]-acetamide (H 3 L) has …
Number of citations: 12 www.sciencedirect.com
EE Chufán, JC Pedregosa, S Ferrer, J Borras - Vibrational spectroscopy, 1999 - Elsevier
The infrared spectra of the drugs H 2 acm and BH 2 ats, and their copper(II) dimer complexes with stoichiometries [Cu(acm)(NH 3 ) 2 (OH 2 )] 2 ·H 2 O and [Cu(B-ats)(NH 3 ) 2 ] 2 are …
Number of citations: 26 www.sciencedirect.com
Q Shen, Q He, Y Pan, C Sun - Journal of Separation Science, 2022 - Wiley Online Library
Methazolamide is an important carbonic anhydrase inhibitor and is mainly used for the treatment of glaucoma. Studies are extremely rare regarding the impurities in methazolamide …
J Bornholdt, J Felding, RP Clausen… - … –A European Journal, 2010 - Wiley Online Library
The pyrimidine‐2‐sulfonyl (pymisyl) group is introduced as a new protecting group that can be used to activate aziridines towards ring opening. It is readily introduced and removed …

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